tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydrazinecarbonyl group, and a phenylmethyl group. This compound is known for its applications in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as palladium or copper, and under mild conditions to avoid over-alkylation or racemization of chiral substrates .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the preparation of tert-butyl carbazate followed by its reaction with the desired aldehyde or ketone. The process may involve the use of protective groups to ensure the selective reaction of functional groups and to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted carbamates and hydrazides.
Scientific Research Applications
Chemistry: tert-Butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions and can be easily removed under mild conditions .
Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules, including enzyme inhibitors and pharmaceutical intermediates. It is particularly useful in the development of HIV-1 protease inhibitors .
Industry: In the industrial sector, this compound is employed in the production of polymers, dyes, and other specialty chemicals. Its ability to form stable intermediates makes it valuable in large-scale chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate involves its ability to form stable carbamate bonds with amine groups. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The compound can be selectively cleaved under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl carbazate
- tert-Butyl N-aminocarbamate
- tert-Butyl N-[(hydrazinecarbonyl)methyl]carbamate
Uniqueness: tert-Butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required .
Properties
CAS No. |
1033334-00-7 |
---|---|
Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
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